molecular formula C18H20N4O5S B4893996 N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B4893996
M. Wt: 404.4 g/mol
InChI Key: FOFJKKJTKSMXQU-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a sulfonylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products vary depending on the nucleophile used, but typically include substituted sulfonamides or thiols.

Scientific Research Applications

N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-[4-[4-(4-nitrophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-14(23)19-15-2-8-18(9-3-15)28(26,27)21-12-10-20(11-13-21)16-4-6-17(7-5-16)22(24)25/h2-9H,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFJKKJTKSMXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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